molecular formula C18H25NO5 B6664103 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid

2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid

Cat. No.: B6664103
M. Wt: 335.4 g/mol
InChI Key: XFNGMVRRMREXSS-UHFFFAOYSA-N
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Description

2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid is a synthetic organic compound characterized by its complex structure, which includes a cyclobutyl ring, a methoxy group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This step often requires a photochemical or thermal process to facilitate the formation of the four-membered ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cyclobutyl intermediate.

    Carbamoylation: The methylcarbamoyl group is added through a reaction with methyl isocyanate or a similar reagent under controlled conditions.

    Phenoxyacetic Acid Coupling: The final step involves coupling the phenoxyacetic acid moiety to the intermediate compound. This can be achieved through esterification or amidation reactions, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that each step can be performed on a large scale without significant loss of efficiency.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy or methoxy derivatives.

Scientific Research Applications

2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways, receptors in signal transduction, and structural proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Cyclobutylmethylcarbamoyl)phenoxy]acetic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-[3-(Methoxyphenoxy)acetic acid]: Lacks the cyclobutyl and carbamoyl groups, leading to different chemical and biological properties.

    3-Methoxy-2,2,3-trimethylcyclobutyl derivatives: Variations in the substituents on the cyclobutyl ring can lead to different reactivity and applications.

Uniqueness

The presence of both the cyclobutyl ring and the methoxy group in 2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid provides a unique combination of steric and electronic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

2-[3-[(3-methoxy-2,2,3-trimethylcyclobutyl)-methylcarbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2)14(10-18(17,3)23-5)19(4)16(22)12-7-6-8-13(9-12)24-11-15(20)21/h6-9,14H,10-11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNGMVRRMREXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1(C)OC)N(C)C(=O)C2=CC(=CC=C2)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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